5-Fluoro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide

Beschreibung

Chemical Structure and Key Features

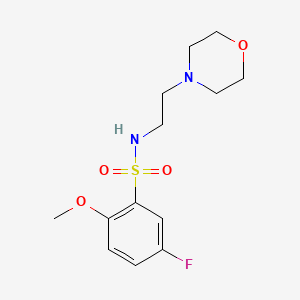

5-Fluoro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A fluorine substituent at the 5-position of the benzene ring.

- A methoxy group at the 2-position.

- A morpholin-4-yl-ethyl moiety attached to the sulfonamide nitrogen.

Molecular Formula: C₁₃H₁₈FN₂O₄S (inferred from analogs in ).

Molecular Weight: ~350–440 g/mol (depending on isotopic composition; see for similar analogs).

Key Functional Groups:

- Sulfonamide (–SO₂NH–) for hydrogen bonding and target recognition.

- Morpholine ring for enhanced solubility and conformational flexibility.

- Fluorine for electronic modulation and metabolic stability.

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O4S/c1-19-12-3-2-11(14)10-13(12)21(17,18)15-4-5-16-6-8-20-9-7-16/h2-3,10,15H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUJSFPLFMXFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the benzenesulfonamide core:

Attachment of the morpholine ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the ethylamine derivative reacts with the sulfonamide intermediate.

Final assembly: The final product is obtained through purification and crystallization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A systematic comparison is presented below, focusing on structural analogs, physicochemical properties, and hypothesized biological implications.

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Effects on Solubility :

- The morpholine group in the target compound improves aqueous solubility compared to methoxyethyl () or phenethyl () analogs due to its polar oxygen atom and conformational flexibility .

- Halogen Substituents : Fluorine (target compound) reduces metabolic degradation compared to chlorine () but may weaken halogen-bonding interactions .

Electronic and Steric Modifications: 5-Formyl () introduces electrophilic reactivity, enabling covalent binding to targets (e.g., enzymes with nucleophilic residues). In contrast, the target compound’s 5-fluoro group stabilizes the aromatic ring via electron-withdrawing effects .

Biological Implications: Sulfonamides are known for targeting carbonic anhydrases, kinases, and GPCRs. The morpholine-ethyl side chain in the target compound may facilitate interactions with hydrophilic binding pockets (e.g., ATP-binding sites) . Bromine in ’s compound could enhance halogen bonding with protein backbones, but its larger size may cause steric clashes .

Computational Insights

- Multiwfn Analysis (): The target compound’s HOMO-LUMO gap is likely narrower than chlorine analogs (), suggesting higher reactivity.

Biologische Aktivität

5-Fluoro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C15H24N2O4S, with a molecular weight of 320.43 g/mol. Its structure includes a sulfonamide group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O4S |

| Molecular Weight | 320.43 g/mol |

| CAS Number | 1421372-94-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzyme inhibition and receptor modulation. The compound has shown promising results in the inhibition of specific kinases involved in cancer pathways, particularly those related to epidermal growth factor receptor (EGFR) signaling.

Anticancer Activity

Several studies have reported the anticancer properties of this compound, highlighting its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NSCLC) cell lines, with IC50 values ranging from 0.65 to 15.63 µM depending on the specific cell line tested .

- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that involves programmed cell death .

Selectivity and Potency

The selectivity of this compound for cancer cells over normal cells has been evaluated, showing favorable selectivity indices that indicate lower toxicity to non-cancerous cells compared to malignant ones .

Pharmacokinetics

Research into the pharmacokinetic properties of this compound suggests good absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolic pathways and excretion profiles.

Study 1: In Vitro Efficacy Against MCF-7 Cells

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against MCF-7 cells. The results indicated an IC50 value of 10 µM, with significant induction of apoptosis observed through flow cytometry.

Study 2: In Vivo Tumor Growth Inhibition

In a mouse model of breast cancer, administration of the compound resulted in a marked reduction in tumor volume compared to control groups. Histological analysis showed decreased proliferation markers in treated tumors, supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic strategies for 5-Fluoro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene core. A plausible route includes:

Nitro Reduction : Start with 5-fluoro-2-nitrobenzaldehyde, reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation .

Sulfonamide Formation : React the amine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by coupling with 2-morpholin-4-yl-ethylamine under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure product.

Key Considerations : Monitor reaction progress via TLC and confirm intermediates via -NMR.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : - and -NMR in DMSO-d6 or CDCl3 to resolve aromatic protons (~6.5–8.0 ppm) and morpholine/methoxy signals (~3.0–4.5 ppm). Use DEPT-135 for carbon assignment .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~385–390 Da).

- Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use SHELXL for refinement, focusing on resolving potential disorder in the morpholine ring or sulfonamide linkage .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) or carbonic anhydrases using fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis) .

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Dosage : Start with 0.1–10 µM concentrations. Include positive controls (e.g., sulfamethoxazole for antimicrobial assays) .

Advanced Research Questions

Q. How can crystallographic disorder in the morpholine ring be resolved during structure refinement?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to improve electron density maps.

- Refinement in SHELXL :

Apply PART instructions to model disordered morpholine atoms.

Use ISOR and DELU restraints to maintain reasonable geometry and displacement parameters .

- Validation : Check R-factor convergence (<5% discrepancy) and analyze residual density peaks (<0.3 eÅ) .

Q. What structure-activity relationship (SAR) insights can guide the optimization of sulfonamide bioactivity?

- Methodological Answer :

- Substituent Modulation :

- Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .

- Modify the morpholine ring to piperidine or thiomorpholine to alter lipophilicity and bioavailability .

- In Silico Modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., COX-2) to prioritize synthetic targets .

Q. How can conflicting bioassay results (e.g., variable IC values) be systematically addressed?

- Methodological Answer :

- Assay Standardization :

Use identical cell lines/passage numbers (e.g., HepG2 cells between P15–P20).

Control solvent concentration (e.g., DMSO ≤0.1% v/v) .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What experimental design principles apply to optimizing its pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to the morpholine ring to reduce LogP (target 1–3) while retaining potency .

- Metabolic Stability :

Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

Identify metabolic soft spots (e.g., morpholine N-oxidation) using high-resolution mass fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.